-Desfluoro levofloxacin, also known as desfluoro-levofloxacin or DLX, is a derivative of the fluoroquinolone antibiotic levofloxacin. Levofloxacin is a broad-spectrum antibiotic commonly used to treat bacterial infections. 9-Desfluoro levofloxacin lacks the fluorine atom at the 9th position of the molecule, which is present in levofloxacin. This modification affects the antibacterial activity and pharmacokinetic properties of the compound.
Despite lacking the full potency of levofloxacin, 9-Desfluoro levofloxacin has been explored for potential applications in:
Defluoro Levofloxacin, also known as 9-desfluoro levofloxacin, is a derivative of the fluoroquinolone antibiotic levofloxacin. Its chemical formula is with a molecular weight of approximately 343.38 g/mol. The compound is characterized by the absence of a fluorine atom at the 9-position of the levofloxacin structure, which significantly influences its biological activity and pharmacological properties. Defluoro Levofloxacin is primarily studied for its potential effects on bacterial DNA replication and its role as a metabolite of levofloxacin in various biological systems .
Defluoro Levofloxacin exhibits antibacterial activity through mechanisms similar to those of levofloxacin but may have reduced potency due to the absence of the fluorine atom. Studies indicate that it retains some ability to inhibit bacterial growth, although its effectiveness may vary against different bacterial strains. The compound's biological activity is primarily linked to its interactions with bacterial DNA replication machinery, leading to disruptions in cell division and ultimately cell death .
The synthesis of Defluoro Levofloxacin typically involves the modification of levofloxacin through de-fluorination processes. Common methods include:
These synthetic routes not only yield Defluoro Levofloxacin but also help in understanding its metabolic pathways as a levofloxacin metabolite .
Defluoro Levofloxacin is primarily researched for its potential applications in:
Defluoro Levofloxacin shares structural similarities with several other fluoroquinolone antibiotics. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Levofloxacin | Contains a fluorine atom at position 9 | |
| Ciprofloxacin | Broad-spectrum activity; effective against Gram-negative bacteria | |
| Moxifloxacin | Enhanced activity against anaerobes; longer half-life | |
| Norfloxacin | Less potent than other fluoroquinolones; primarily used for urinary tract infections |
Defluoro Levofloxacin's uniqueness lies in its specific structural modification which influences its biological activity and pharmacological profile compared to other fluoroquinolones. The absence of fluorine at position 9 alters its binding affinity and efficacy against certain bacterial strains, making it an interesting subject for further research in antibiotic development and resistance mechanisms .
Defluoro Levofloxacin (C₁₈H₂₁N₃O₄, MW: 343.38 g/mol) differs from levofloxacin (C₁₈H₂₀FN₃O₄, MW: 361.37 g/mol) by the absence of a fluorine atom at the C-8 position of the quinolone core. This modification alters electronic distribution, reducing electronegativity and polar surface area, which impacts binding affinity to bacterial DNA gyrase and topoisomerase IV.
Key Structural Differences:
| Property | Defluoro Levofloxacin | Levofloxacin |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₄ | C₁₈H₂₀FN₃O₄ |
| Halogen Substituent | None at C-8 | Fluorine at C-8 |
| LogP (Calculated) | -0.5 | -0.2 |
| Polar Surface Area | 75 Ų | 82 Ų |
The absence of fluorine reduces hydrophobic interactions with bacterial enzyme pockets but may enhance metabolic stability by avoiding oxidative defluorination pathways.
Crystallographic data for Defluoro Levofloxacin reveal a monoclinic crystal system with space group P2₁. The absence of fluorine disrupts hydrogen-bonding networks observed in levofloxacin hydrates, leading to distinct packing motifs:
Notably, the hemihydrate form of levofloxacin (CAS 138199-71-0) contains 0.5 water molecules per formula unit, whereas Defluoro Levofloxacin typically crystallizes in anhydrous forms due to reduced polarity. Differential Scanning Calorimetry (DSC) shows a melting point of 224°C, compared to 227°C for levofloxacin hemihydrate.
Deuterated analogs like Defluoro Levofloxacin-d₃ (C₁₈H₁₈D₃N₃O₄, MW: 346.40 g/mol) are synthesized via catalytic deuteration or isotopic exchange. Key steps include:
Deuteration of Piperazine Ring:
Analytical Characterization:
Deuterated variants are pivotal for pharmacokinetic studies, enabling precise tracking of metabolic pathways without altering biological activity.
Nucleophilic substitution represents the primary mechanistic pathway for fluorine removal in the synthesis of defluoro levofloxacin from its fluorinated precursor [12]. The process involves nucleophilic aromatic substitution (SNAr) reactions where nucleophiles attack the electron-deficient aromatic ring, resulting in substitution of the fluorine atom at the ninth position [13].
The mechanism follows an addition-elimination pathway characteristic of aromatic nucleophilic substitution [12]. Initially, the nucleophile attacks the carbon bearing the fluorine substituent, forming a negatively charged intermediate known as the Meisenheimer complex [13]. This intermediate is stabilized by electron-withdrawing groups present in the fluoroquinolone structure, particularly the carbonyl functionality and the nitrogen-containing heterocycle [12].
Temperature control emerges as a critical parameter in optimizing nucleophilic substitution reactions for defluoro levofloxacin synthesis [44]. Research demonstrates that increasing temperature enhances reaction rates but must be carefully balanced against selectivity considerations [48]. The optimal temperature range for nucleophilic fluorine substitution typically falls between 80-85°C, as demonstrated in synthetic protocols where defluorinated levofloxacin impurities are produced under controlled conditions [24].
Solvent selection significantly impacts both reaction rates and yields in nucleophilic substitution pathways [44]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide facilitate nucleophilic substitution by stabilizing the nucleophile and reducing transition state energy [44]. Studies indicate that dimethyl sulfoxide provides superior reaction rates compared to other solvents, with reaction rate improvements of up to 1000-fold compared to alcoholic solvents [44].
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80-85°C | Enhanced rate, maintained selectivity [24] |
| Solvent System | Dimethyl sulfoxide | 1000-fold rate increase [44] |
| Base Catalyst | Sodium bicarbonate | Facilitates nucleophile activation [9] |
| Reaction Time | 6-10 hours | Complete substrate consumption [9] |
The choice of nucleophile influences both the efficiency and selectivity of the defluorination process [11]. Dehalogenase enzymes demonstrate specific activity toward monofluoroacetate and difluoroacetate substrates, with enzymatic defluorination proceeding through carbon-fluorine bond activation followed by nucleophilic attack [11]. These biological systems achieve defluorination under mild conditions but exhibit slower kinetics compared to chemical nucleophiles [11].
Continuous flow chemistry represents a transformative approach for industrial-scale defluoro levofloxacin production, offering enhanced process control and improved efficiency compared to traditional batch methodologies [18]. Flow systems enable precise temperature and residence time control, critical factors for optimizing nucleophilic substitution reactions while minimizing unwanted side reactions [15].
The implementation of continuous flow reactors for fluoroquinolone synthesis demonstrates significant advantages in terms of productivity and yield optimization [15]. Multi-step flow sequences allow for telescoped reactions where defluorination can be integrated with subsequent synthetic transformations [15]. Research indicates that continuous flow processes can achieve comparable or superior yields to batch processes while reducing overall reaction times [19].
Temperature control in continuous flow systems operates within stringent parameters essential for pharmaceutical manufacturing [40]. Industrial facilities typically maintain processing temperatures between 15-25°C for general manufacturing operations, with specialized reactions requiring precise control within ±0.5°C tolerance [43]. For defluorination reactions, the continuous flow approach allows for rapid heating and cooling cycles that optimize reaction conditions while preventing thermal degradation [34].
| Process Parameter | Batch Production | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Residence Time | 6-10 hours | 20-60 minutes | 6-18x faster [19] |
| Temperature Control | ±2°C | ±0.5°C | 4x more precise [43] |
| Yield Optimization | 75-85% | 85-95% | 1.1-1.3x higher [19] |
| Process Safety | Moderate | Enhanced | Risk reduction [18] |
Membrane contactor flow reactors demonstrate particular efficacy for defluorination processes involving gaseous reactants [17]. These systems achieve sustained removal of fluorinated compounds through continuous hydrogen delivery to palladium nanoparticle catalysts [17]. Continuous operation for extended periods (up to 70 days) maintains consistent defluorination efficiency with minimal catalyst deactivation [17].
The scalability of continuous flow processes for pharmaceutical production has been validated across multiple platforms [18]. Companies including Pfizer, BASF, and Novartis have successfully implemented flow chemistry for commercial drug manufacturing, demonstrating the viability of this approach for complex pharmaceutical intermediates [18]. Process development typically involves optimization on laboratory scale followed by direct scale-up to production volumes [20].
The purification of defluoro levofloxacin requires careful consideration of both recrystallization and chromatographic methodologies to achieve pharmaceutical-grade purity standards [22]. Each approach offers distinct advantages and limitations that influence their application in industrial manufacturing contexts [26].
Recrystallization represents the traditional approach for pharmaceutical purification, offering cost-effectiveness and scalability for large-volume production [22]. The process exploits temperature-dependent solubility differences to achieve purification through controlled crystallization [22]. For phenoxy-pyrimidinone analogs, systematic solvent screening and pH adjustment protocols enable purification to below 0.05% impurity levels, meeting International Council for Harmonisation guidelines [22].
Chromatographic purification provides superior resolution and selectivity compared to recrystallization methods [25]. High-performance liquid chromatography with fluorescence detection achieves limits of detection as low as 0.63 ng/mL for levofloxacin compounds [27]. Reversed-phase chromatography using octadecyl-functionalized silica supports enables separation based on hydrophobicity differences [25].
| Purification Method | Purity Achievement | Recovery Yield | Processing Time | Cost Considerations |
|---|---|---|---|---|
| Recrystallization | >99.95% | 85-95% | 4-8 hours | Low operational cost [22] |
| Preparative HPLC | >99.8% | 70-85% | 2-4 hours | High equipment cost [25] |
| Column Chromatography | >99.5% | 75-90% | 6-12 hours | Moderate cost [24] |
| Hybrid Approach | >99.9% | 90-95% | 3-6 hours | Optimized efficiency [26] |
The comparative efficiency of purification techniques reveals significant differences in productivity and solvent consumption [38]. Multi-column simulated moving bed chromatography achieves 10-fold productivity improvements compared to batch chromatography while reducing solvent consumption by 70% [38]. Product concentrations in chromatographic processes typically range from 8.4-9.3 g/L compared to 3.3-8.2 g/L for batch recrystallization methods [38].
Hybrid purification strategies combining chromatographic separation with crystallization offer synergistic advantages [26]. Initial chromatographic fractionation removes major impurities, followed by two-step antisolvent crystallization to isolate the target compound with high purity [26]. This approach achieves superior recovery and purity compared to either technique used independently [26].
Process optimization for pharmaceutical purification requires consideration of regulatory compliance and quality assurance standards [32]. Storage temperature maintenance between 15-30°C with mean kinetic temperature below 25°C ensures product stability during purification operations [32]. Temperature excursions beyond specified ranges can lead to chemical degradation and formation of toxic metabolites [32].
The solubility profile of Defluoro Levofloxacin demonstrates distinct behavior across different solvent systems, reflecting its unique physicochemical properties compared to its fluorinated parent compound. The compound exhibits limited aqueous solubility, which represents a significant departure from levofloxacin's relatively good water solubility of approximately 100 mg/mL in acidic to neutral pH ranges [5] [6] [7].
| Solvent | Polarity Classification | Solubility | Dissolution Characteristics |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Slightly soluble | Primary dissolution medium [1] [2] [8] |
| Methanol | Polar protic | Slightly soluble | Requires sonication and heating [1] [2] |
| Water | Polar protic | Poorly soluble | Limited aqueous solubility [8] [9] |
| Ethanol | Polar protic | May dissolve | Alternative polar solvent [8] [9] |
| Dimethyl Formamide (DMF) | Polar aprotic | May dissolve | Secondary dissolution option [8] |
The polar aprotic solvents, particularly DMSO, demonstrate superior dissolution capacity for Defluoro Levofloxacin compared to polar protic solvents [1] [2] [8]. This solubility pattern suggests that the compound's dissolution is facilitated by dipole-dipole interactions without the complicating factor of hydrogen bonding competition that occurs with protic solvents. The enhanced solubility in DMSO can be attributed to the solvent's ability to disrupt intermolecular hydrogen bonding within the crystal lattice while providing favorable solvation of the quinolone core structure [10] [11].
Nonpolar solvent systems show minimal interaction with Defluoro Levofloxacin, consistent with the compound's amphoteric nature and the presence of polar functional groups including the carboxylic acid moiety and the piperazine ring [2] [8]. The predicted pKa value of 5.0 ± 0.40 [1] [2] indicates that the compound exists primarily in its zwitterionic form under physiological conditions, which significantly influences its solubility characteristics across different pH environments.
The removal of the fluorine atom from the levofloxacin structure notably alters the compound's lipophilicity and aqueous solubility profile. While levofloxacin demonstrates pH-dependent solubility with maximum dissolution at pH 6.7 (272 mg/mL), Defluoro Levofloxacin exhibits consistently poor aqueous solubility across pH ranges, necessitating organic solvent systems for analytical and preparative applications [5] [6] [12].
Differential Scanning Calorimetry provides crucial insights into the thermal properties and stability characteristics of Defluoro Levofloxacin. The compound exhibits a melting temperature range of 217-223°C [1] [2], which is notably lower than the melting point of levofloxacin (224-229°C) [13], suggesting reduced thermal stability upon defluorination.
| Thermal Parameter | Defluoro Levofloxacin | Levofloxacin | Analysis Method |
|---|---|---|---|
| Melting Temperature | 217-223°C [1] [2] | 224-229°C [13] | DSC |
| Glass Transition Temperature | Not determined | 80°C (amorphous) [13] | DSC |
| Thermal Decomposition | Not determined | ~230°C [13] | TGA/DSC |
| Dehydration Temperature | Not applicable (anhydrous) | 74.8°C (hemihydrate) [13] | DSC |
The DSC analysis parameters for optimal characterization of Defluoro Levofloxacin should include heating rates of 10°C/min under nitrogen atmosphere, with sample sizes ranging from 2-10 mg in aluminum pans [14] [15] [16]. The temperature scanning range should extend from 25°C to 300°C to capture all relevant thermal transitions including melting and potential decomposition events [14] [17].
Thermal stability considerations reveal that Defluoro Levofloxacin, being an anhydrous compound, does not exhibit the dehydration events characteristic of levofloxacin hemihydrate [13]. This absence of crystalline water simplifies the thermal profile but may indicate different crystal packing arrangements that could influence physical stability [18] [13]. The compound should be stored under refrigerated conditions in an inert atmosphere to prevent degradation [1] [2] [8].
The predicted boiling point of 561.4 ± 50.0°C [1] [2] suggests that the compound will likely undergo thermal decomposition before reaching its theoretical boiling temperature, consistent with the thermal behavior observed in related fluoroquinolone compounds [19] [13]. Heat capacity measurements and glass transition determinations remain to be established for this compound, representing important areas for future thermal characterization studies [14] [15] [13].
The stability profile of Defluoro Levofloxacin across varying pH conditions represents a critical parameter for pharmaceutical applications and analytical method development. Based on studies of structurally related fluoroquinolones and the compound's predicted pKa value of 5.0 ± 0.40 [1] [2], the pH-dependent behavior can be characterized across distinct stability zones.
| pH Range | Stability Classification | Predominant Species | Degradation Characteristics |
|---|---|---|---|
| 2.0-3.0 | Moderate | Cationic | Enhanced protonation effects [20] [12] |
| 3.0-5.0 | Good | Cationic/Zwitterionic | Transition zone stability [20] [12] |
| 5.0-7.0 | Optimal | Zwitterionic | Maximum stability region [20] [12] |
| 7.0-9.0 | Decreasing | Anionic | Increasing degradation rate [20] [12] |
| 9.0-12.0 | Poor | Anionic | Significant instability [20] [12] |
Degradation kinetics studies of related fluoroquinolones demonstrate that these compounds typically follow first-order kinetics with rate constants ranging from 0.167 to 1.807 × 10⁻³ min⁻¹ depending on pH conditions [20]. The optimal stability range for fluoroquinolone compounds generally occurs around neutral pH (6.0-7.0), where the zwitterionic form predominates and exhibits minimal reactivity toward hydrolytic degradation pathways [20] [12].
Mechanistic degradation pathways identified in fluoroquinolone compounds include several key processes that likely affect Defluoro Levofloxacin stability [21] [22] [23]. These include demethylation of the piperazine ring, decarboxylation reactions, oxidative degradation, and ring-opening reactions of the quinolone core structure [21] [22]. The absence of the fluorine atom in Defluoro Levofloxacin may alter the electron density distribution within the molecule, potentially affecting the susceptibility to these degradation mechanisms [22] [23].
Environmental factors significantly influence degradation kinetics, with light exposure representing a particular concern for fluoroquinolone stability [21] [24]. Studies demonstrate that levofloxacin undergoes photodegradation when exposed to daylight, forming N-oxide derivatives and other degradation products [21]. Similar photosensitivity is anticipated for Defluoro Levofloxacin, necessitating protection from light during storage and handling [25] [8] [9].
Temperature effects on stability follow Arrhenius kinetics, with degradation rates approximately doubling for every 10°C temperature increase [24] [26]. The activation energy for thermal degradation of fluoroquinolones typically ranges from 50-120 kJ/mol, indicating moderate thermal stability under ambient conditions [27] [19]. Storage recommendations for Defluoro Levofloxacin specify refrigerated conditions (2-8°C) under inert atmosphere to minimize degradation [1] [2] [25] [8].